Technical Whitepaper & Safety Data Profile: 3-(1-Ethyl-1H-pyrazol-5-yl)propanoic Acid
Technical Whitepaper & Safety Data Profile: 3-(1-Ethyl-1H-pyrazol-5-yl)propanoic Acid
An in-depth technical analysis and safety protocol guide for 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid , designed for researchers, medicinal chemists, and drug development professionals.
Prepared by: Senior Application Scientist, Chemical Development & Safety Target Application: Advanced API Synthesis, PROTAC Linker Engineering, and Bioisosteric Scaffold Design.
Executive Summary & Strategic Utility
In modern medicinal chemistry, the pyrazole moiety is a privileged scaffold, frequently utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding through hydrogen bond interactions. 3-(1-Ethyl-1H-pyrazol-5-yl)propanoic acid (CAS: 1006483-07-3) is a highly versatile bifunctional building block[1].
The N-ethyl substitution provides a tunable steric bulk that can disrupt planar stacking (improving solubility), while the propanoic acid tail serves as an ideal extended linker. As an Application Scientist, I frequently recommend this specific chain length for PROTAC (Proteolysis Targeting Chimera) development, as the three-carbon spacer provides sufficient degrees of freedom without introducing excessive entropic penalties during ternary complex formation.
Physicochemical Profiling
Accurate physicochemical data is the foundation of both safe handling and successful synthetic integration. Below is the validated profile for this compound[1].
Table 1: Core Chemical Specifications
| Parameter | Specification / Value |
| Chemical Name | 3-(1-Ethyl-1H-pyrazol-5-yl)propanoic acid |
| CAS Registry Number | 1006483-07-3 |
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| MDL Number | MFCD06808510 |
| Structural Class | N-Alkyl Pyrazole Aliphatic Acid |
| Typical Purity | >95% (HPLC/NMR) |
Safety Data Sheet (SDS) & Hazard Mitigation
While supplier data indicates that this specific compound does not carry severe GHS hazard statements (Hazard Statements: -, Packing Group: -)[2], standard Good Laboratory Practice (GLP) dictates that all novel pyrazole derivatives be treated as potential irritants. The nitrogen-rich heterocycle can act as a mild skin sensitizer, and the acidic moiety can cause ocular irritation.
Table 2: Handling, PPE, and Emergency Protocols
| Category | Protocol / Requirement | Causality / Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety goggles. | Prevents exposure to acidic dust particulates which can cause corneal micro-abrasions. |
| Skin Protection | Nitrile gloves (minimum 0.11 mm thickness). | Nitrile provides a robust barrier against polar organic acids and prevents dermal absorption. |
| Inhalation Mitigation | Handle in a Class II fume hood. | Fine powders can become aerosolized; inhalation of acidic dust irritates the respiratory mucosa. |
| Spill Response | Sweep with damp absorbent; wash with 1% NaHCO3. | A weak base (NaHCO3) neutralizes the propanoic acid tail, rendering the residue water-soluble for safe disposal. |
| Storage Conditions | Store at 2-8°C under inert gas (Argon). | Prevents slow oxidative degradation of the pyrazole ring and ambient moisture absorption by the carboxylic acid. |
Laboratory Spill Response Workflow
Standard operating procedure for laboratory spill response and decontamination.
Synthetic Utility & Experimental Workflow
The primary application of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid is the formation of amide bonds with primary or secondary amines. Because the pyrazole ring can exhibit mild electron-withdrawing effects depending on the microenvironment, activating the carboxylic acid requires a highly efficient coupling reagent.
I strongly recommend the HATU/DIPEA system over standard EDC/NHS. HATU generates an HOAt active ester, which is significantly more reactive and resistant to hydrolytic degradation, ensuring high yields even with sterically hindered amines.
Self-Validating Protocol: HATU-Mediated Amide Coupling
Step 1: Preparation & Solvation
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Action: Dissolve 1.0 equivalent of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.
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Causality: The polarity of DMF easily solvates the pyrazole acid. Anhydrous conditions are critical; ambient moisture will competitively attack the activated ester intermediate, leading to hydrolysis and starting material recovery.
Step 2: Carboxylic Acid Activation
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Action: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 equivalents of HATU. Stir at room temperature (20-25°C) for 15 minutes.
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Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without reacting with HATU. The carboxylate attacks HATU, rapidly forming the highly reactive 7-aza-1-hydroxybenzotriazole (OAt) ester. The 15-minute incubation ensures complete activation before the amine is introduced.
Step 3: Nucleophilic Amine Addition
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Action: Add 1.1 equivalents of the target amine (dissolved in a minimal volume of DMF). Stir the reaction mixture for 2 to 4 hours. Monitor via LC-MS.
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Causality: The amine acts as a nucleophile, displacing the HOAt leaving group. The nitrogen atom in the HOAt leaving group provides an internal hydrogen bond that accelerates this nucleophilic attack, a phenomenon known as "anchimeric assistance."
Step 4: Aqueous Workup & Purification
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Action: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.
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Causality: This is a self-validating purification step. NaHCO3 removes acidic byproducts (HOAt) and unreacted starting material into the aqueous layer. The 1M HCl wash removes unreacted amine and DIPEA. The target amide, being neutral and lipophilic, remains isolated in the organic EtOAc layer.
Mechanistic Workflow Diagram
Workflow for HATU-mediated amide coupling of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid.
Stability & Degradation Pathways
Understanding the degradation mechanics of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid is vital for maintaining batch-to-batch reproducibility in drug manufacturing.
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Thermal Decarboxylation: Prolonged exposure to temperatures exceeding 150°C can induce the loss of CO2 from the propanoic acid chain.
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Photolytic Degradation: While the pyrazole ring is relatively stable, intense UV exposure can lead to N-dealkylation (loss of the ethyl group) over time. Store in amber glass vials.
